5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects against neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
5-Chloro-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a chlorine substitution at a different position.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another analog with a methyl group substitution.
Uniqueness
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups in the structure can lead to distinct interactions with biological targets, making it a compound of interest for further research .
Properties
Molecular Formula |
C10H8ClNO2 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-chloro-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8ClNO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
CAHVBLCWEYGDJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=CC=C2Cl |
Origin of Product |
United States |
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